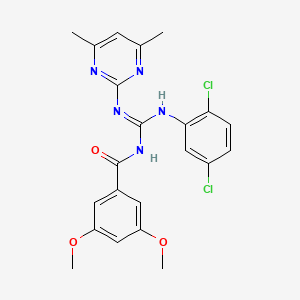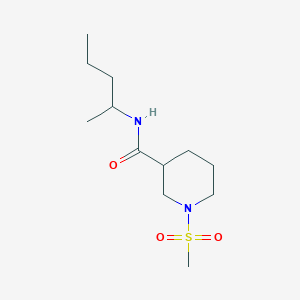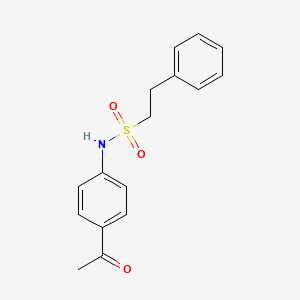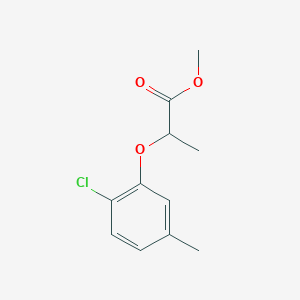
N-(2,5-DICHLOROPHENYL)-N''-(3,5-DIMETHOXYBENZOYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted phenyl and pyrimidinyl derivatives, followed by their coupling through guanidine formation. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
- N-(2,5-DICHLOROPHENYL)-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Uniqueness
N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its specific substitution pattern on the phenyl, benzoate, and pyrimidinyl rings. This unique structure may confer distinct physicochemical properties, biological activities, and selectivity towards specific molecular targets compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(E)-N-(2,5-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O3/c1-12-7-13(2)26-21(25-12)29-22(27-19-10-15(23)5-6-18(19)24)28-20(30)14-8-16(31-3)11-17(9-14)32-4/h5-11H,1-4H3,(H2,25,26,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFAOYQBQKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)Cl)Cl)/NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5964544.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)

![(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5964601.png)
![5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE](/img/structure/B5964605.png)
![2-chloro-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B5964606.png)
![[1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B5964608.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5964628.png)
